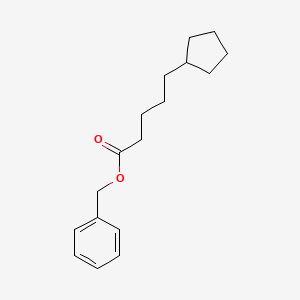

Benzyl cyclopentanevalerate

Description

Structure

3D Structure

Properties

CAS No. |

95008-93-8 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

benzyl 5-cyclopentylpentanoate |

InChI |

InChI=1S/C17H24O2/c18-17(19-14-16-11-2-1-3-12-16)13-7-6-10-15-8-4-5-9-15/h1-3,11-12,15H,4-10,13-14H2 |

InChI Key |

ONKIFINYCDJCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies: Strategic Approaches for the Preparation of Benzyl Cyclopentanevalerate and Its Analogues

Retrosynthetic Analysis and Disconnection Strategies for Benzyl (B1604629) Cyclopentanevalerate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com This process is achieved through a series of "disconnections," which are the reverse of known chemical reactions.

Identification of Key Retrosynthetic Disconnections for Ester and Cyclopentane (B165970) Rings

The structure of benzyl cyclopentanevalerate presents two primary regions for retrosynthetic disconnection: the ester functional group and the cyclopentane ring.

The most logical and common disconnection is at the ester linkage. Esters are typically formed by the reaction of a carboxylic acid and an alcohol, making the carbon-oxygen bond of the ester a prime candidate for disconnection. youtube.com This leads to cyclopentanevaleric acid and benzyl alcohol, both of which are structurally simpler than the target molecule.

Further disconnection of the cyclopentanevaleric acid can be envisioned. A key bond cleavage can be made between the cyclopentyl ring and the valerate (B167501) side chain. This simplifies the molecule into a cyclopentyl-containing fragment and a five-carbon chain.

Alternatively, strategies for the formation of the cyclopentane ring itself can be considered. The synthesis of five-membered rings is a well-established area of organic chemistry, with numerous methods available. organic-chemistry.org A common approach involves the formation of one or two carbon-carbon bonds to close the ring. For instance, a 1,5-dicarbonyl compound can be a precursor to a cyclopentenone, which can then be reduced to a cyclopentane. researchgate.net

Analysis of Synthon Equivalents and Their Precursors

Following the disconnections, the resulting idealized fragments, or "synthons," must be represented by real-world chemical reagents known as "synthetic equivalents." researchgate.net

For the primary ester disconnection, the synthons are a cyclopentanevaleryl cation and a benzyloxy anion, or a cyclopentanevalerate anion and a benzyl cation. The corresponding synthetic equivalents are:

Cyclopentanevaleric acid (or its activated derivatives like an acyl chloride or anhydride) and benzyl alcohol .

An alkali metal salt of cyclopentanevaleric acid and benzyl bromide or benzyl chloride . youtube.comorgsyn.orgyoutube.com

For the disconnection of the cyclopentane ring, the synthons and their equivalents would depend on the chosen ring-forming strategy. For example, if a Dieckmann condensation approach is considered for a related cyclopentanone (B42830) precursor, the key precursor would be a substituted adipic acid ester. oregonstate.edu

Convergent and Linear Synthetic Route Design

The synthesis of this compound can be designed in either a linear or a convergent fashion. wikipedia.org

Established Forward Synthesis Pathways for this compound

The forward synthesis, or the actual laboratory preparation, of this compound would logically follow the pathways identified in the retrosynthetic analysis. The key step in the most direct synthetic route is the formation of the ester bond.

Esterification Reactions for Valerate Moiety Formation

The formation of the valerate ester can be accomplished through several established methods, with the choice of method often depending on the scale of the reaction, the desired purity, and the sensitivity of the starting materials to the reaction conditions.

The most common and direct method for the synthesis of esters is the Fischer esterification. masterorganicchemistry.com This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. vedantu.com In the context of this compound, this would involve reacting cyclopentanevaleric acid with benzyl alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove the water that is formed as a byproduct. masterorganicchemistry.comsciencemadness.org

Table 1: Common Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Loading | Solvent | Temperature (°C) | Notes |

| Sulfuric Acid (H₂SO₄) | Catalytic amount | Excess alcohol or inert solvent (e.g., Toluene) | 80-140 | Strong acid, can cause side reactions with sensitive substrates. sciencemadness.org |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount | Toluene (B28343), Hexane | 80-120 | Solid, easier to handle than sulfuric acid. |

| Hydrochloric Acid (HCl) | Anhydrous gas or solution | Excess alcohol | Room Temp to Reflux | Can be generated in situ from acetyl chloride and alcohol. |

| Lewis Acids (e.g., Sc(OTf)₃) | Catalytic amount | Dichloromethane, Toluene | Room Temp to 80 | Milder conditions, suitable for acid-sensitive substrates. |

Another classical approach involves the reaction of an activated derivative of the carboxylic acid with the alcohol. For instance, cyclopentanevaleric acid can be converted to cyclopentanevaleryl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, the carboxylic acid can be reacted with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method, known as the Steglich esterification, is particularly mild and is often used for the synthesis of esters from sensitive or complex alcohols and carboxylic acids.

Construction of the Cyclopentane Core Structure

The formation of the five-membered carbocyclic ring is a critical aspect of the synthesis. Several powerful strategies can be employed for this purpose.

While the Diels-Alder reaction is classically known for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile, it can be strategically employed in the synthesis of cyclopentane derivatives. wikipedia.orgmasterorganicchemistry.com For instance, an intramolecular Diels-Alder reaction can be designed to form a bicyclic system containing a cyclopentane ring. acs.orgwikipedia.org The stereoselectivity of these reactions is often high, allowing for the controlled formation of multiple stereocenters. wikipedia.org

The reactivity of the dienophile is a key factor. For example, cyclobutenone is a more potent dienophile than cyclopentenone or cyclohexenone in Diels-Alder reactions, which is attributed to the ease of its out-of-plane distortion to achieve the necessary transition state geometry. acs.org Lewis acids can be used to accelerate intramolecular Diels-Alder reactions of cycloalkenones. acs.org

Furthermore, the Diels-Alder reaction can be used to construct a six-membered ring that can subsequently be transformed into a cyclopentane ring through ring-contraction methodologies. The initial adduct of a Diels-Alder reaction can establish key stereochemical relationships that are carried through to the final cyclopentane product. wikipedia.org

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org RCM is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org The resulting cyclopentene (B43876) can then be hydrogenated to the corresponding cyclopentane.

The synthesis of functionalized polyolefins has been achieved through the ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes, demonstrating the compatibility of metathesis catalysts with ester functionalities that would be present in precursors to this compound. rsc.org

Annulation strategies provide another avenue for the construction of the cyclopentane core. These methods involve the formation of a new ring onto a pre-existing structure through the formation of two new bonds. baranlab.org Various annulation strategies have been developed for the synthesis of five-membered rings. baranlab.org For example, a metallacycle-mediated annulation of an internal alkyne and a β-keto ester can produce densely substituted cyclopentenone products. nih.gov Radical cyclizations also offer a route to functionalized cyclopentanes. capes.gov.br

Table 2: Overview of Cyclopentane Synthesis Strategies

| Method | Key Features | Typical Starting Materials | Product |

| Intramolecular Diels-Alder | High stereoselectivity, forms fused ring systems | Acyclic precursor with diene and dienophile | Bicyclic system containing a cyclopentane |

| Ring-Closing Metathesis (RCM) | Forms unsaturated rings, functional group tolerant | Acyclic diene | Cyclopentene |

| Annulation | Fuses a new ring onto an existing structure | Varies depending on specific strategy | Cyclopentane derivative |

Introduction of the Benzyl Group

The benzyl group in the target molecule is part of an ester. However, the outline specifies benzyl ether formation, which could be relevant in a synthetic route where a hydroxyl group on a precursor to the cyclopentanevaleric acid is protected as a benzyl ether before being converted to the final ester.

The Williamson ether synthesis is a classic and reliable method for forming ethers. masterorganicchemistry.com It proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.com In this context, a hydroxyl-functionalized precursor of cyclopentanevaleric acid could be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with benzyl bromide or benzyl chloride to form the benzyl ether. organic-chemistry.org

The reaction is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions under the basic conditions of the Williamson ether synthesis. masterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like DMF or THF often being used. nih.gov

While the Williamson ether synthesis is robust, the strongly basic conditions can be incompatible with certain functional groups. orgsyn.org Several alternative methods for benzylation have been developed that proceed under milder, and in some cases, neutral conditions. nih.gov

One such alternative involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. nih.gov Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can benzyl ate alcohols under thermal and nearly neutral conditions. orgsyn.org This reagent is proposed to generate a reactive benzyl cation species that is then trapped by the alcohol. orgsyn.org This method is compatible with a range of functional groups that might be sensitive to strongly acidic or basic conditions. orgsyn.org For sterically hindered alcohols, the use of NaH with a catalytic amount of a quaternary ammonium (B1175870) salt can facilitate quantitative benzylation. organic-chemistry.org

Table 3: Comparison of Benzylation Methods

| Method | Reagents | Conditions | Key Features |

| Williamson Ether Synthesis | Alcohol, Strong base (e.g., NaH), Benzyl halide | Basic | Classic, reliable, S(_N)2 mechanism |

| Benzyl Trichloroacetimidate | Alcohol, Benzyl trichloroacetimidate, Acid catalyst | Acidic | Avoids strong bases |

| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Alcohol, BnOPT | Thermal, near-neutral | Mild conditions, good for sensitive substrates |

Stereoselective Synthesis of this compound and Related Stereoisomers

The stereoselective synthesis of polysubstituted cyclopentane rings is a significant challenge in organic chemistry, driven by the prevalence of this motif in biologically active molecules and fragrant compounds like this compound. The precise control over the spatial arrangement of substituents is critical, as the stereochemistry often dictates the biological activity or olfactory properties of the molecule. Methodologies to achieve this control are diverse, ranging from utilizing nature's readily available chiral building blocks to sophisticated asymmetric catalysis. These strategies aim to construct the cyclopentane core with multiple stereogenic centers in a predictable and efficient manner.

Chiral Pool Approaches to Cyclopentane Ring Construction

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as carbohydrates, amino acids, and terpenes. nih.govmdpi.com This approach is a cornerstone of asymmetric synthesis, leveraging the inherent chirality of these starting materials to build complex chiral molecules. nih.gov The synthesis of cyclopentane derivatives often employs this strategy, where the existing stereocenters of the starting material are used to direct the formation of new stereocenters during the construction of the cyclopentane ring.

Terpenes, like (−)-citronellol or carvone, are particularly useful starting materials due to their varied functionalities and stereochemical arrangements. nih.gov For instance, a chiral terpene can be chemically modified through a series of reactions, such as oxidation, reduction, and carbon-carbon bond formations, to construct the cyclopentane framework. The stereochemistry of the final product is directly correlated to the stereochemistry of the initial chiral pool molecule, as the chirality is transferred throughout the synthetic sequence. This method is advantageous as it often avoids the need for chiral catalysts or resolving agents, which can be costly. acs.org However, the synthetic route must be designed carefully to retain the initial chirality throughout the multi-step process. The reaction of 3-methyseleno-2-methylselenomethyl-propene with a chiral anhydro-ribopyranoside, derived from the chiral pool, can yield enantiomerically enriched cyclopentane products, demonstrating how carbohydrate-derived precursors can serve as templates for stereoselective cyclopentane formation. elsevierpure.com

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the use of a small amount of a chiral catalyst. This approach is highly sought after for its atom economy and the ability to generate specific stereoisomers with high enantiomeric excess (ee).

Rhodium-catalyzed domino (or cascade) reactions have emerged as a highly effective strategy for the stereoselective synthesis of complex cyclopentanes. nih.gov These sequences allow for the formation of multiple bonds and stereocenters in a single synthetic operation from simple starting materials, enhancing efficiency. A notable example involves the reaction of vinyldiazoacetates with allylic alcohols, catalyzed by a chiral rhodium complex. nih.govrsc.org This process can generate cyclopentanes bearing up to four new contiguous stereogenic centers with exceptional levels of diastereoselectivity and enantioselectivity. nih.gov

The reaction proceeds through a complex and elegant domino sequence involving five distinct steps: nih.govresearchgate.net

Rhodium-bound oxonium ylide formation: The rhodium carbene, generated from the vinyldiazoacetate, reacts with the allylic alcohol.

nih.govrsc.org-Sigmatropic rearrangement: A rapid rearrangement of the oxonium ylide occurs.

Oxy-Cope rearrangement: This rearrangement of the resulting 3-hydroxy-1,5-diene sets up the key carbon-carbon bond of the cyclopentane precursor.

Enol-keto tautomerization: The enol intermediate from the oxy-Cope rearrangement tautomerizes to the more stable ketone.

Intramolecular carbonyl ene reaction: The final cyclization step forms the cyclopentane ring. researchgate.net

The use of chiral rhodium catalysts, such as those with dirhodium tetrakis(triphenylsilyl)prolinate [Rh₂(S-TBSP)₄] ligands, allows for high levels of asymmetric induction, leading to products with excellent enantiomeric excess. researchgate.net

| Entry | Allyl Alcohol | Vinyldiazoacetate | Catalyst | Yield (%) | ee (%) | dr |

| 1 | (E)-But-2-en-1-ol | Ethyl 2-diazo-3-phenylacrylate | Rh₂(S-DOSP)₄ | 75 | 99 | >97:3 |

| 2 | (E)-Hex-2-en-1-ol | Methyl 2-diazo-3-(p-methoxyphenyl)acrylate | Rh₂(S-TBSP)₄ | 82 | 98 | >95:5 |

| 3 | (E)-1-Phenylprop-2-en-1-ol | Ethyl 2-diazo-3-methylacrylate | Rh₂(S-PTAD)₄ | 68 | 92 | >95:5 |

This table presents illustrative data based on findings in rhodium-catalyzed domino reactions for cyclopentane synthesis. nih.govnih.govresearchgate.net Catalyst abbreviations: Rh₂(S-DOSP)₄ = Dirhodium tetrakis(N-(dodecylbenzenesulfonyl)prolinate), Rh₂(S-TBSP)₄ = Dirhodium tetrakis(N-(tert-butylbenzenesulfonyl)prolinate), Rh₂(S-PTAD)₄ = Dirhodium tetrakis(N-(phthaloyl)adamantylglycinate).

Enantioselective conjugate addition and alkylation reactions are fundamental strategies for creating stereocenters. In the context of cyclopentane synthesis, these methods can be used to introduce substituents to a pre-existing ring or to a linear precursor in a stereocontrolled manner, setting the stage for a subsequent cyclization.

Organocatalysis has proven particularly effective for these transformations. For example, the reaction between dialkyl 2-haloethylmalonates and aromatic enals can be catalyzed by chiral secondary amines. dntb.gov.ua This reaction proceeds through a tandem Michael addition/α-alkylation sequence to afford highly functionalized 1,1,2,3-tetrasubstituted cyclopentanes. dntb.gov.ua The chiral amine catalyst forms a transient iminium ion with the enal, which activates it for enantioselective conjugate addition by the malonate. The resulting enamine intermediate then undergoes an intramolecular alkylation to close the ring, yielding the cyclopentane product with high diastereoselectivity and enantioselectivity (up to 20:1 dr and 93% ee). dntb.gov.ua

Another powerful approach involves the conjugate addition of organocuprates or Grignard reagents to cyclopentenones, followed by trapping the resulting enolate with an alkylating agent. baranlab.org The use of chiral ligands on the metal can render these additions enantioselective. These methods are versatile for constructing polysubstituted cyclopentanes, which are precursors to compounds like this compound. acs.orgbaranlab.org

Diastereoselective Transformations in this compound Synthesis

Once a stereocenter is established on a cyclopentane ring or its acyclic precursor, it can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. This substrate-controlled stereoselectivity is crucial for building up the multiple stereocenters found in complex cyclopentane derivatives. acs.org

A common strategy involves the diastereoselective conjugate addition of a nucleophile to a chiral cyclopentenone. acs.org The existing stereocenter(s) on the cyclopentenone create a chiral environment that favors the approach of the nucleophile from one face of the molecule over the other, leading to the formation of one diastereomer in excess. For example, the addition of an organocuprate to a chiral cyclopentenone intermediate, followed by alkylation of the resulting enolate, can install two new substituents with a defined relative stereochemistry. acs.org This approach is instrumental in synthesizing specific stereoisomers of prostaglandins (B1171923) and related compounds. acs.org The choice of reagents and reaction conditions is critical for maximizing the diastereomeric ratio (dr).

Chirality Transfer Mechanisms and Control in Stereoselective Routes

Chirality transfer is the process by which stereochemical information is passed from a chiral source—be it a catalyst, an auxiliary, or a substrate's existing stereocenter—to the product during a chemical reaction. nih.gov Understanding and controlling these mechanisms is fundamental to designing effective stereoselective syntheses.

In the rhodium-catalyzed domino sequences discussed earlier, chirality transfer occurs at multiple stages. nih.gov The chiral rhodium catalyst creates a chiral environment that dictates the facial selectivity of the initial oxonium ylide formation. This initial stereochemical information is then propagated through the subsequent concerted pericyclic reactions ( nih.govrsc.org-sigmatropic and oxy-Cope rearrangements) and the final carbonyl ene cyclization. researchgate.net The highly ordered transition states of these concerted steps ensure a high-fidelity transfer of chirality, resulting in a product with very high stereopurity. nih.gov The catalyst essentially orchestrates the entire cascade, controlling the stereochemical outcome of four separate stereo-defining steps. nih.gov

Similarly, in organocatalyzed conjugate additions, the chiral catalyst (e.g., a secondary amine) forms a chiral iminium ion or enamine intermediate. This intermediate controls the enantiotopic face of the electrophile or nucleophile that reacts, thereby setting the absolute stereochemistry of the newly formed stereocenter. dntb.gov.ua A detailed mechanistic investigation can reveal the key interactions in the transition state that are responsible for the observed stereoselectivity, allowing for the rational design of more efficient catalysts. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The twelve principles of green chemistry offer a robust guide for designing synthetic pathways that are safer, more efficient, and environmentally conscious. yale.edusigmaaldrich.com For the synthesis of this compound, these principles can be strategically applied to address the shortcomings of conventional esterification methods, which often rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions. nih.gov

Atom Economy Maximization in Synthetic Routes

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. acs.org

The direct acid-catalyzed esterification (Fischer esterification) of cyclopentanevaleric acid with benzyl alcohol to produce this compound is a common synthetic route. organic-chemistry.org While relatively efficient, its primary drawback concerning atom economy is the formation of water as a stoichiometric byproduct. This inherent feature prevents the reaction from achieving a 100% atom economy.

Alternative methods that avoid the production of water, such as those using pre-formed acid chlorides or anhydrides, may offer higher yields but exhibit significantly poorer atom economy. These routes generate stoichiometric amounts of waste products (e.g., salts or acids) that are not incorporated into the final ester, contradicting green chemistry principles. organic-chemistry.org Therefore, synthetic strategies for this compound should prioritize direct routes while implementing techniques to overcome equilibrium limitations, rather than resorting to less atom-economical alternatives.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Fischer Esterification | Cyclopentanevaleric Acid + Benzyl Alcohol | This compound | Water | ~93% |

| From Acid Chloride | Cyclopentanevaleryl Chloride + Benzyl Alcohol | This compound | Hydrochloric Acid | ~82% |

| Steglich Esterification | Cyclopentanevaleric Acid + Benzyl Alcohol + DCC* | This compound | Dicyclohexylurea + Water | Lower due to reagent |

*DCC = Dicyclohexylcarbodiimide. The atom economy calculation for Steglich esterification must include the coupling reagent, which is converted into a waste byproduct.

Minimization of Waste Generation

The principle of waste prevention is a cornerstone of green chemistry, emphasizing that it is better to prevent waste than to treat it after it has been created. sigmaaldrich.com In the synthesis of this compound, waste arises not only from byproducts (as addressed by atom economy) but also from solvents, catalysts, and purification processes. A common metric for quantifying waste is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. msu.edu

Traditional esterification using homogeneous mineral acids like sulfuric acid generates significant waste. The acid catalyst must be neutralized during workup, producing large quantities of inorganic salts that require disposal. A greener approach involves the use of solid, heterogeneous acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal oxides. mdpi.commdpi.com These catalysts are easily separated from the reaction mixture by simple filtration, can be reused over multiple cycles, and eliminate the need for neutralization, thereby drastically reducing waste generation. mdpi.comorganic-chemistry.org

Furthermore, purification steps like column chromatography are major sources of solvent waste. Developing synthetic protocols that yield a product of high purity, for instance through highly selective catalysis, can minimize or eliminate the need for such purification, leading to a more sustainable process. nih.gov

| Synthetic Strategy | Key Features | Impact on Waste Generation | Typical E-Factor Range |

|---|---|---|---|

| Homogeneous Acid Catalysis (e.g., H₂SO₄) | Requires neutralization; catalyst is not recovered. | High; generates significant salt waste. | 5-50 |

| Heterogeneous Acid Catalysis (e.g., Resins) | Catalyst is filtered and reused; no neutralization needed. | Low; minimal catalyst and salt waste. | 1-5 |

| Enzymatic Catalysis (e.g., Lipase) | Biodegradable catalyst, mild conditions, high selectivity. | Very Low; minimal byproducts and purification waste. | <1-5 |

Utilization of Safer Solvents and Reaction Media

Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. nih.gov The fifth principle of green chemistry advocates for making the use of auxiliary substances like solvents unnecessary or, when necessary, innocuous. sigmaaldrich.com Traditional solvents used in esterification, such as toluene or chlorinated hydrocarbons, are often volatile, toxic, and environmentally persistent.

For the synthesis of this compound, several greener alternatives can be considered:

Solvent-Free Conditions : Conducting the reaction "neat" (without any solvent) is the ideal green solution, as it completely eliminates solvent waste. This is often feasible for liquid reactants if the viscosity is not prohibitively high.

Bio-based Solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as replacements for conventional petrochemical solvents.

Water : While not typically used for Fischer esterification due to equilibrium principles, water is the ideal green solvent for certain biocatalytic approaches.

Ionic Liquids (ILs) : These are salts with low melting points that can act as both catalyst and solvent. Their negligible vapor pressure reduces air pollution and exposure risks, and they can often be recycled. nih.gov

The choice of solvent must be carefully evaluated based on its performance, safety profile, and lifecycle impact. acs.org

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Toluene, Hexane, Dichloromethane | Effective for azeotropic water removal. | Toxic, volatile, environmentally persistent. |

| Greener Alternative | 2-MeTHF, Cyclopentyl methyl ether (CPME) | Bio-based potential, lower toxicity. | May be more expensive. |

| Benign Medium | Water, Supercritical CO₂ | Non-toxic, safe, abundant. | Limited applicability for traditional esterification. |

| Solvent-Free | N/A | Eliminates all solvent waste and cost. | Not always feasible (viscosity, heat transfer). |

Catalysis for Enhanced Efficiency and Selectivity

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric ones. yale.edu Catalysts lower the activation energy of a reaction, allowing it to proceed more efficiently and often under milder conditions, and they are required in only small amounts. In the synthesis of this compound, the choice of catalyst is critical to the greenness of the process.

Heterogeneous Acid Catalysts : As mentioned, solid catalysts like sulfonic resins, zeolites, and functionalized silica (B1680970) offer significant advantages over homogeneous acids. mdpi.comnih.gov They are non-corrosive, easily separable, and reusable, which simplifies the process and reduces waste. mdpi.com Graphene oxide has also been shown to be an efficient and recyclable heterogeneous catalyst for esterification. organic-chemistry.org

Biocatalysis : The use of enzymes, particularly lipases, represents a highly attractive green alternative. researchgate.netbenthamdirect.com Lipases can catalyze the esterification of cyclopentanevaleric acid and benzyl alcohol under very mild conditions (often at or near room temperature and atmospheric pressure) and in safer solvents, sometimes even in water. eurekaselect.comvito.be Their high selectivity (chemo-, regio-, and enantioselectivity) can lead to purer products, reducing the need for extensive purification. researchgate.net Immobilizing the enzyme on a solid support further enhances its stability and allows for easy recovery and reuse, making the process more economically viable. mdpi.com

| Catalyst Type | Examples | Operating Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl | High Temperature | Low cost, effective. | Corrosive, generates waste, difficult to separate. mdpi.com |

| Heterogeneous Acid | Amberlyst-15, Zeolites, Graphene Oxide | Moderate to High Temperature | Reusable, non-corrosive, easy separation. organic-chemistry.orgresearchgate.net | Can have lower activity than homogeneous catalysts. |

| Enzymatic (Lipase) | Candida antarctica Lipase B (CALB), Lipozyme TL IM | Low Temperature (30-60 °C) | High selectivity, mild conditions, biodegradable. researchgate.netmdpi.com | Higher cost, potential for deactivation. |

Energy Efficiency Considerations in Synthetic Design

The sixth principle of green chemistry recognizes that energy requirements have environmental and economic impacts and should be minimized. sigmaaldrich.com Synthetic methods should ideally be conducted at ambient temperature and pressure.

Conventional esterification processes are often energy-intensive, requiring prolonged heating to drive the reaction to completion. vito.be Applying green chemistry principles to the synthesis of this compound involves several strategies to improve energy efficiency:

Process Intensification : This approach combines multiple unit operations into a single piece of equipment to save energy and capital costs. For esterification, reactive distillation is a prime example. researchgate.net In this process, the reaction and separation of products occur simultaneously in one column. As this compound is formed, the water byproduct is continuously removed, driving the equilibrium toward the product side and allowing for high conversion at potentially lower temperatures. This can reduce energy consumption by up to 50% compared to conventional batch processes. nih.gov

Alternative Energy Sources : Technologies like microwave irradiation can provide rapid and efficient heating, often leading to dramatically reduced reaction times and lower energy usage compared to conventional heating methods.

By integrating these considerations, the synthesis of this compound can be designed to be not only chemically efficient but also energetically sustainable.

| Methodology | Typical Temperature | Key Energy-Saving Feature |

|---|---|---|

| Conventional Batch (Homogeneous Catalyst) | >100 °C | N/A |

| Enzymatic Catalysis | 30-60 °C | Low activation energy barrier reduces heating demand. eurekaselect.com |

| Reactive Distillation | Dependent on components | Combines reaction and separation, improving conversion efficiency. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Varies | Rapid, targeted heating significantly reduces reaction time. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of Benzyl (B1604629) cyclopentanevalerate.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. The spectrum of Benzyl cyclopentanevalerate is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the cyclopentanevalerate moiety.

The five protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.30-7.40 ppm). The two benzylic protons, being adjacent to both the phenyl ring and the electron-withdrawing ester oxygen, are deshielded and expected to appear as a sharp singlet around δ 5.11 ppm.

Protons on the aliphatic chain and the cyclopentyl ring will resonate in the upfield region. The α-methylene protons to the carbonyl group (C2') are expected at approximately δ 2.35 ppm as a triplet. The protons of the cyclopentyl ring and the rest of the alkyl chain would appear as a series of multiplets in the range of δ 1.20-1.80 ppm. The coupling constants (J-values) are critical for determining the spatial relationship between neighboring protons libretexts.org.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 7.30 - 7.40 | m | - |

| H-3, H-5 | 7.30 - 7.40 | m | - |

| H-4 | 7.30 - 7.40 | m | - |

| H-7 (Benzylic CH₂) | 5.11 | s | - |

| H-2' (α-CH₂) | 2.35 | t | ~7.5 |

| H-3', H-4', H-5' | 1.50 - 1.70 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the side chain.

The ester carbonyl carbon (C1') is the most deshielded carbon, typically appearing around δ 173.5 ppm. The carbons of the phenyl ring are expected in the δ 128-136 ppm region. The ipso-carbon (C-1) is found around δ 136.0 ppm, while the other aromatic carbons (C-2 to C-6) resonate around δ 128.0-128.5 ppm. The benzylic carbon (C-7) is expected at approximately δ 66.5 ppm. The aliphatic carbons of the cyclopentanevalerate chain will appear in the upfield region (δ 22.0-38.0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Carbonyl) | 173.5 |

| C-1 (Aromatic Ipso) | 136.0 |

| C-2, C-6 (Aromatic) | 128.5 |

| C-3, C-5 (Aromatic) | 128.2 |

| C-4 (Aromatic) | 128.0 |

| C-7 (Benzylic CH₂) | 66.5 |

| C-2' (α-CH₂) | 34.3 |

| C-3', C-4', C-5' | 22.0 - 38.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals and confirming the molecule's connectivity. youtube.comsdsu.educolumbia.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentanevalerate side chain, for example, showing a correlation between the α-protons (H-2') and the β-protons (H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net For instance, the proton signal at δ 5.11 ppm would show a cross-peak with the carbon signal at δ 66.5 ppm, confirming their assignment as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.eduresearchgate.net HMBC is vital for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the benzylic protons (H-7, δ 5.11 ppm) and the ester carbonyl carbon (C-1', δ 173.5 ppm), unequivocally linking the benzyl group to the cyclopentanevalerate moiety. Further correlations from the protons on the cyclopentyl ring to the carbons in the valerate (B167501) chain would confirm the full structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound (C₁₉H₂₈O₂). This technique is essential for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

**Table 3: Predicted HRMS Data for this compound (C₁₉H₂₈O₂) **

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 288.20893 |

| [M+H]⁺ | 289.21621 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.govresearchgate.net

For this compound, the most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This would lead to the formation of the highly stable tropylium cation at a mass-to-charge ratio (m/z) of 91. This is a hallmark fragment for benzyl-containing compounds. Another significant fragmentation would be the loss of a neutral benzyl alcohol molecule or a benzyl radical, leading to ions corresponding to the cyclopentanevalerate moiety. Further fragmentation within the aliphatic chain can also occur, providing additional structural confirmation.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl alcohol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its ester functionality and the presence of both aliphatic and aromatic moieties.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. pressbooks.pubopenstax.org This band is typically observed in the region of 1750-1735 cm⁻¹. The exact position of this peak can be influenced by the molecular environment.

Another key indicator of the ester functional group is the C-O stretching vibration, which appears as a strong band in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. For this compound, two distinct C-O stretching bands are expected: one for the C(=O)-O bond and another for the O-CH₂ bond.

The presence of the cyclopentane (B165970) ring is confirmed by the C-H stretching vibrations of the CH₂ groups, which are observed as strong absorptions in the 2960-2850 cm⁻¹ region. libretexts.orglibretexts.org The bending vibrations for the cyclopentane ring can also be found in the fingerprint region.

The benzyl group gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orglibretexts.org The aromatic C=C stretching vibrations result in one or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, characteristic out-of-plane (OOP) C-H bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-H (Aliphatic) | Stretch | 2960-2850 | Strong |

| C-H (Aromatic) | Stretch | 3100-3000 | Weak to Medium |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or natural sources.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the quantitative analysis of this compound. The choice between these methods often depends on the volatility and thermal stability of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including esters like this compound. researchgate.netresearchgate.netbenthamopen.com A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govnih.gov Detection is typically achieved using a UV detector, as the benzyl group in this compound will absorb UV light. The wavelength of maximum absorbance (λmax) for the benzene ring would be used for detection and quantification.

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5MS) | Reversed-phase C18 column |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (set at λmax of the benzyl group) |

| Typical Application | Purity assessment, quantification of volatile impurities | Purity assessment, quantification, stability studies |

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. rssl.com This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loadings to separate and collect purified fractions of the compound. rssl.comspringernature.com

Preparative HPLC, in particular, is a highly effective method for obtaining high-purity this compound. springernature.com By scaling up the conditions developed in analytical HPLC, it is possible to separate the target compound from starting materials, byproducts, and other impurities. The collected fractions are then analyzed for purity, and the solvent is removed to yield the purified this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis can provide a wealth of information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

For molecules with chiral centers, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound itself does not possess a chiral center in its most common form, derivatives of cyclopentanevaleric acid could be chiral. In such cases, X-ray crystallography of the corresponding benzyl ester could be used to unambiguously assign the absolute configuration of the stereocenters.

The crystal structure would also reveal details about the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which govern the packing of the molecules in the crystal lattice. This information is valuable for understanding the physical properties of the solid material. Although no specific X-ray crystal structure for this compound is publicly available, the technique remains the gold standard for solid-state structural elucidation.

Theoretical and Computational Investigations of Benzyl Cyclopentanevalerate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, particularly those rooted in density functional theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of chemical compounds like Benzyl (B1604629) cyclopentanevalerate.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net For Benzyl cyclopentanevalerate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional structure, known as the ground state geometry. researchgate.netoregonstate.edu This process involves optimizing the molecular geometry to find the lowest energy conformation. The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The total energy calculated for this optimized structure is a key indicator of its thermodynamic stability. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | O-C (ester) | 1.35 Å |

| Bond Length | C-O (benzyl) | 1.45 Å |

| Bond Angle | O=C-O | 123.5° |

| Dihedral Angle | C-O-C-C (ester linkage) | 178.2° |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. beilstein-journals.orgyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. beilstein-journals.org A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and thus more reactive. youtube.com These energies are calculated using the same level of theory as the geometry optimization. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.92 |

| HOMO-LUMO Gap (ΔE) | 5.93 |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would likely show a region of high electron density (red) around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles.

Analysis of Charge Distribution and Bond Orders

Understanding the distribution of electronic charge across a molecule is essential for interpreting its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound. researchgate.net This analysis would reveal the polarity of different bonds within the molecule.

Bond order analysis provides information about the nature of the chemical bonds (e.g., single, double, triple). This analysis helps in understanding the delocalization of electrons and the strength of the bonds within the molecule. For instance, in the benzyl group, the C-C bonds would be expected to have a bond order between 1 and 2, indicative of the aromatic system.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (ester) | -0.42 |

| C (carbonyl) | +0.68 |

| C (benzylic) | +0.15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Evaluation of Reactivity Indices (e.g., Electronegativity, Hardness, Electrophilicity)

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These indices are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.net

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.885 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.965 |

| Chemical Softness (S) | 1/(2η) | 0.169 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.545 |

Note: The data in this table is hypothetical and based on the energies from Table 2.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (low-energy structures) and the energy barriers between them.

This is typically done by systematically rotating key single bonds (dihedral angles) and calculating the corresponding energy at each step. The results are then plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between conformers. For this compound, important rotations would include the bonds connecting the benzyl group to the ester oxygen and the cyclopentyl group to the carbonyl carbon. Understanding the preferred conformations and the ease of interconversion is crucial for predicting how the molecule might interact with biological receptors or how it will behave in different environments.

Exploration of Stable Conformations of this compound

The identification of stable, low-energy conformations is the foundational step in the computational analysis of a flexible molecule. The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds: the C-O bond of the ester group, the bond connecting the benzyl group to the ester oxygen, and the bond linking the cyclopentyl group to the valerate (B167501) chain. Additionally, the cyclopentane (B165970) ring itself can adopt various puckered conformations (e.g., envelope, twist).

A systematic conformational search is typically initiated using molecular mechanics methods, which are computationally efficient for exploring a large number of potential structures. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations, commonly using Density Functional Theory (DFT), to optimize their geometries and determine their relative energies. From these calculations, a set of the most stable conformers that are likely to be present at room temperature can be identified. The relative populations of these conformers can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-O-C) | Dihedral Angle 2 (°O-C-C-Ph) | Cyclopentane Conformation |

| 1 | 0.00 | 178.5 | 85.2 | Envelope |

| 2 | 0.45 | -175.3 | -88.9 | Twist |

| 3 | 0.98 | 65.7 | 90.1 | Envelope |

| 4 | 1.52 | 179.1 | 175.4 | Twist |

Note: The dihedral angles and relative energies are illustrative and represent plausible outcomes of a DFT calculation.

Modeling of Intramolecular Interactions and Rotational Barriers

The stable conformations identified are separated by energy barriers, and the magnitude of these barriers dictates the rate of interconversion between conformers. Computational methods can be used to model the potential energy surface associated with the rotation around specific bonds. This is achieved by systematically varying a particular dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax.

For this compound, the rotation around the bond connecting the benzyl group to the ester oxygen is of particular interest, as it governs the orientation of the phenyl ring relative to the rest of the molecule. This orientation can be influenced by weak intramolecular interactions, such as van der Waals forces. The calculated rotational barriers provide insight into the flexibility of the molecule and the energetic cost of moving from one low-energy conformation to another.

The following table presents hypothetical rotational energy barriers for key bonds in this compound.

| Rotational Bond | Rotational Barrier (kcal/mol) | Description |

| Benzyl C-O | 2.5 - 4.0 | Barrier to rotation of the benzyl group. |

| Ester O-C (acyl) | 8.0 - 12.0 | Higher barrier due to partial double bond character of the ester linkage. |

| Cyclopentyl-CH2 | 4.0 - 6.0 | Barrier for the rotation of the cyclopentyl group. |

Note: These values are hypothetical and represent typical energy barriers for the specified types of chemical bonds.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum mechanical calculations provide a static picture of discrete, stable conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

By simulating the molecule in a solvent environment at a given temperature, MD can be used to:

Enhance conformational sampling: The simulation can overcome small energy barriers and explore a wider range of the conformational space than static methods alone.

Study dynamic processes: The interconversion between different conformations can be observed directly from the simulation trajectory, providing insights into the timescales of these processes.

Analyze solvent effects: The explicit inclusion of solvent molecules allows for a more realistic modeling of how the solvent influences the conformational preferences of this compound.

Analysis of the MD trajectory can reveal the most frequently visited conformations and the pathways for transitioning between them, offering a more complete understanding of the molecule's structural dynamics in solution.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. nih.govnih.govgithub.io By calculating these properties for a set of low-energy conformers, a Boltzmann-averaged spectrum can be generated and compared with experimental data to confirm the structure or to aid in spectral assignment.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

The accuracy of predicted NMR parameters is highly dependent on the chosen level of theory and the inclusion of solvent effects. mdpi.com By calculating the NMR parameters for each stable conformer and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that is often in good agreement with experimental results. mdpi.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | 5.10 | 66.5 |

| Phenyl (aromatic) | 7.30 - 7.45 | 128.0 - 136.0 |

| Carbonyl C=O | - | 173.5 |

| Cyclopentyl CH | 2.50 | 45.0 |

| Valerate CH₂ | 1.60 - 2.30 | 22.5 - 34.0 |

Note: These chemical shift values are illustrative and based on typical ranges for these functional groups.

Theoretical Calculation of Vibrational Frequencies (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can be used to predict the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimizations. The calculation of the second derivatives of the energy with respect to the atomic positions yields a Hessian matrix, and its diagonalization gives the vibrational frequencies and normal modes.

The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experiment. The theoretical IR spectrum is a valuable tool for identifying the presence of specific functional groups and for interpreting the features of an experimental spectrum.

A hypothetical table of key calculated vibrational frequencies for this compound is presented below.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Description |

| 3050 - 3150 | 2930 - 3020 | C-H stretching (aromatic) |

| 2950 - 3050 | 2830 - 2930 | C-H stretching (aliphatic) |

| 1780 | 1735 | C=O stretching (ester) |

| 1250 | 1200 | C-O stretching (ester) |

| 1510 | 1450 | C=C stretching (aromatic ring) |

Note: The frequencies and assignments are hypothetical and represent characteristic vibrations for the functional groups present in the molecule.

Reaction Mechanisms and Catalytic Transformations of Benzyl Cyclopentanevalerate

Mechanistic Studies of Ester Hydrolysis and Transesterification

The hydrolysis of benzyl (B1604629) cyclopentanevalerate involves the cleavage of the ester bond to yield cyclopentanevaleric acid and benzyl alcohol. This transformation can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of benzyl cyclopentanevalerate can proceed through two primary competitive mechanisms: the A_AC_2 and A_AL_1 pathways. The designation 'A' stands for acid-catalyzed, 'AC' for acyl-oxygen cleavage, 'AL' for alkyl-oxygen cleavage, '1' for unimolecular, and '2' for bimolecular. chemistnotes.com

A_AC_2 Mechanism (Bimolecular Acyl-Oxygen Cleavage): This is the most common pathway for the hydrolysis of primary and secondary esters. ucoz.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. spcmc.ac.in A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. spcmc.ac.inbham.ac.uk Following a proton transfer, the benzyl alcohol moiety is eliminated, and subsequent deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields cyclopentanevaleric acid. All steps in this mechanism are reversible. chemistrysteps.com

A_AL_1 Mechanism (Unimolecular Alkyl-Oxygen Cleavage): This mechanism is particularly relevant for esters containing an alkyl group that can form a stable carbocation, such as tertiary or benzyl groups. ucoz.combham.ac.uk In the case of this compound, the stability of the benzyl carbocation makes this pathway viable, especially in concentrated acid solutions. ucoz.com The mechanism begins with the protonation of the ether oxygen of the ester group. Subsequently, the C-O bond cleaves heterolytically in a unimolecular, rate-determining step to form the stable benzyl carbocation and cyclopentanevaleric acid. bham.ac.uk The carbocation is then captured by water to form benzyl alcohol.

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, commonly known as saponification, is typically an irreversible process for esters. chemistrysteps.com The predominant mechanism is the B_AC_2 pathway.

| Mechanism | Catalyst | Key Steps | Intermediate | Reversibility | Notes |

|---|---|---|---|---|---|

| A_AC_2 | Acid (H₃O⁺) | 1. Carbonyl protonation 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of benzyl alcohol | Tetrahedral | Reversible | Common for most esters. ucoz.com |

| A_AL_1 | Acid (H₃O⁺) | 1. Ether oxygen protonation 2. Unimolecular C-O cleavage 3. Formation of benzyl carbocation | Carbocation | Reversible | Favored for esters with stable alkyl groups like benzyl. ucoz.com |

| B_AC_2 | Base (OH⁻) | 1. Nucleophilic attack by OH⁻ 2. Elimination of benzyloxy alkoxide 3. Irreversible deprotonation of acid | Tetrahedral | Irreversible | Also known as saponification. ucoz.com |

Enzymatic Hydrolysis Pathways

Enzymes, particularly hydrolases such as lipases and esterases, can catalyze the hydrolysis of esters under mild, near-neutral pH conditions. acsgcipr.org While specific studies on this compound are limited, the general mechanism for enzymatic ester hydrolysis is well understood. acsgcipr.orgnih.gov

The reaction occurs within the enzyme's active site, which typically contains a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartic acid). nih.gov The serine's hydroxyl group, acting as a nucleophile, attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This process is facilitated by the other residues in the triad. The intermediate then collapses, releasing benzyl alcohol and forming an acyl-enzyme intermediate, where the cyclopentanevaleryl group is covalently bonded to the serine residue. acsgcipr.org A water molecule then enters the active site and hydrolyzes the acyl-enzyme bond, regenerating the free enzyme and releasing the cyclopentanevaleric acid product. units.it The high selectivity and enantioselectivity of enzymes are key advantages of this method. acsgcipr.org

Catalytic Hydrogenation and Dehydrogenation Reactions

Palladium-Catalyzed Hydrogenolysis of Benzyl Groups

A key reaction of benzyl esters is the cleavage of the benzyl group via catalytic hydrogenolysis. This transformation is a widely used deprotection strategy in organic synthesis. nih.gov The reaction cleaves the benzyl C-O bond, converting this compound into cyclopentanevaleric acid and toluene (B28343).

The most common catalyst for this reaction is palladium on a solid support, such as activated carbon (Pd/C). nacatsoc.org The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). nacatsoc.org Alternatively, transfer hydrogenation can be employed, using a hydrogen donor molecule like 1,4-cyclohexadiene (B1204751) or formic acid in place of H₂ gas. chemrxiv.org

The mechanism involves the adsorption of the benzyl ester and hydrogen onto the surface of the palladium catalyst. This leads to the cleavage of the benzylic C-O bond and the formation of the corresponding carboxylic acid and toluene. nacatsoc.org The efficiency and selectivity of the reaction can be influenced by factors such as the catalyst source, palladium particle size, solvent, temperature, and pressure. nih.govnacatsoc.orgresearchgate.net

| Catalyst System | Hydrogen Source | Products | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Cyclopentanevaleric Acid + Toluene | Ethyl acetate (B1210297) solvent, 25°C, 45 psig H₂ | nacatsoc.org |

| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Cyclopentanevaleric Acid + Toluene | Used when other reducible groups are present. | chemrxiv.org |

| In situ Pd/C from Pd(OAc)₂ | Triethylsilane | Cyclopentanevaleric Acid + Toluene | Mild, neutral conditions. | organic-chemistry.org |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | H₂ gas | Cyclopentanevaleric Acid + Toluene | Often used for more robust hydrogenolysis. | N/A |

Mechanisms of Cyclopentane (B165970) Ring Functionalization

The cyclopentane ring is a saturated carbocycle and is generally less reactive than the benzyl group. Functionalization typically requires harsh conditions or specific catalytic activation to proceed via substitution or rearrangement pathways.

Direct electrophilic or nucleophilic substitution on an unactivated cyclopentane ring is challenging due to the lack of a directing group or inherent polarity. Cycloalkanes primarily undergo free-radical substitution reactions, for instance, with halogens under UV light. nih.gov

However, the introduction of functional groups can facilitate other reaction types. For example, palladium-catalyzed methods have been developed for the transannular γ-C–H arylation of cycloalkane carboxylic acids, demonstrating that C-H bonds can be selectively functionalized. beilstein-journals.org While this applies to the carboxylic acid, it illustrates the potential for targeted functionalization on the ring of related ester derivatives under catalytic conditions.

Electrophilic attack on cyclopropanes, which have significant C-C bond strain and p-character, can lead to ring-opening reactions. researchgate.netrsc.org While cyclopentane is much less strained, highly reactive electrophiles under forcing conditions could potentially react. Nucleophilic substitution on the cyclopentane ring would generally require the presence of a good leaving group, which is absent in the parent structure of this compound. Such a reaction would likely proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry.

Rearrangement reactions of carbocycles often proceed through carbocation intermediates, leading to changes in ring size or substituent position. epa.gov These reactions are typically driven by the formation of a more stable carbocation or the relief of ring strain. iu.edu For example, the expansion of a cyclobutylmethyl carbocation to a cyclopentyl cation is a known rearrangement. surrey.ac.uk

In the context of the cyclopentane moiety of this compound, rearrangements could be initiated by the formation of a carbocation on the ring. This could occur, for example, during an attempted electrophilic addition to a derivatized ring or through hydride abstraction. Once formed, the cyclopentyl carbocation could undergo a 1,2-hydride or 1,2-alkyl shift to yield a more stable carbocation before reacting with a nucleophile. epa.gov

A notable rearrangement is the vinylcyclopropane-cyclopentene rearrangement, which converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876) ring. While not directly applicable to the saturated cyclopentane ring, it highlights the types of skeletal reorganizations five-membered rings can participate in when unsaturation is present. Studies on the rearrangement of cyclohexyl to cyclopentylmethyl radicals also show the propensity for radical-induced ring contractions. copernicus.org

Investigation of Transition States and Reaction Pathways using Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to observe experimentally. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the structures of transition states, and determine the energy barriers associated with a chemical transformation. iu.edu

For any proposed reaction of this compound, computational methods can map the potential energy surface (PES) connecting reactants to products. The highest point on the minimum energy path along this surface corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. epa.gov

For instance, in modeling the oxidation of the benzylic position, computational studies could compare the energy barriers for different proposed mechanisms, such as those involving radical intermediates versus concerted pathways. By calculating these barriers, chemists can predict which pathway is more kinetically favorable under a given set of conditions. Machine learning models are also emerging as a faster alternative to traditional quantum chemistry methods for predicting transition state structures.

Table 2: Representative Calculated Activation Energies for Related Reaction Types

| Reaction Type | Example System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydride Shift | Neopentyl Cation Rearrangement | Ab initio | ~5 |

| Ring Expansion | Cyclobutylmethyl to Cyclopentyl Cation | DFT | 1-2 |

| Sₙ2 Substitution | CH₃Cl + Cl⁻ | Various | 10-15 |

| Benzyl Radical Recombination | Benzyl + Benzyl | DFT (B3LYP) | Barrierless |

Note: These are generalized values for prototypical reactions and would vary significantly for this compound.

Computational chemistry is instrumental in understanding how catalysts function at a molecular level. By modeling the interaction of a reactant like this compound with a catalyst, researchers can elucidate the structure of the catalyst-substrate complex and the subsequent transition states. For example, in a palladium-catalyzed C-H functionalization of the cyclopentane ring, computational modeling could show how the palladium atom coordinates to the molecule, facilitates the cleavage of the C-H bond, and lowers the energy barrier for the subsequent bond-forming step. beilstein-journals.org This allows for the rational design of more efficient and selective catalysts for specific transformations.

Environmental and Green Chemistry Aspects of Benzyl Cyclopentanevalerate

Environmental Degradation Pathways

The environmental persistence of Benzyl (B1604629) Cyclopentanevalerate is determined by its susceptibility to various degradation processes. These can be broadly categorized into biodegradation by microorganisms and abiotic degradation through physical and chemical factors.

Biodegradation Mechanisms by Microorganisms

While specific studies on Benzyl Cyclopentanevalerate are not extensively documented, the biodegradation of structurally similar compounds, such as butyl benzyl phthalate (B1215562), provides a scientifically grounded model for its likely environmental breakdown. The process is primarily initiated by enzymatic action, leading to the separation of the molecule into its core components, which are then further metabolized.

The initial and rate-limiting step in the biodegradation of benzyl esters is the enzymatic hydrolysis of the ester bond. nih.govnih.gov This reaction is catalyzed by esterases, lipases, or cutinases produced by various microorganisms. nih.govacs.org This enzymatic cleavage breaks the ester linkage, yielding benzyl alcohol and cyclopentanevaleric acid. This process is analogous to the hydrolysis of butyl benzyl phthalate, which results in the formation of a monoester and subsequently phthalic acid and butanol. researchgate.net Similarly, the biodegradation of benzyl benzoate by Pseudomonas desmolyticum also commences with hydrolysis to form benzoic acid and benzyl alcohol. researchgate.netnih.gov

Organisms from diverse genera have been shown to be capable of degrading phthalate esters, including Pseudomonas, Corynebacterium, Gordonia, Arthrobacter, and Bacillus. nih.gov These microorganisms are typically isolated from environments contaminated with plasticizers and other xenobiotics. nih.gov

Table 1: Enzymes Involved in the Hydrolysis of Benzyl Esters

| Enzyme Class | Producing Organism (Example) | Role in Degradation |

|---|---|---|

| Esterase | Bacillus subtilis | Cleavage of ester bonds in various esters. nih.gov |

| Lipase | Candida antarctica | Hydrolysis of ester linkages. nih.gov |

| Cutinase | Mycobacterium sp. | Breakdown of ester side chains in plasticizers. acs.org |

Following the initial hydrolysis, the resulting aromatic (benzyl alcohol) and aliphatic (cyclopentanevaleric acid) components are further metabolized through distinct pathways. epa.govresearchgate.net

Aromatic Component (Benzyl Alcohol): Benzyl alcohol is typically oxidized to benzaldehyde and then to benzoic acid. researchgate.netnih.govepa.govresearchgate.net Benzoic acid is a central intermediate that can be further degraded through various aromatic catabolic pathways. In many aerobic bacteria, benzoic acid is converted to catechol, which then undergoes ring cleavage by dioxygenases. epa.govresearchgate.net The resulting intermediates, such as cis,cis-muconic acid, are funneled into the tricarboxylic acid (TCA) cycle. epa.govresearchgate.net

Aliphatic Component (Cyclopentanevaleric Acid): The degradation of the aliphatic portion, cyclopentanevaleric acid, is expected to proceed via the β-oxidation pathway, which is a common metabolic route for fatty acids and other aliphatic compounds. epa.govresearchgate.net This process involves the sequential removal of two-carbon units, ultimately leading to intermediates that can enter the TCA cycle.

Table 2: Metabolic Intermediates in the Biodegradation of Benzyl Esters

| Initial Compound | Primary Hydrolysis Products | Key Metabolic Intermediates | Final Metabolic Pathway |

|---|---|---|---|

| Benzyl Benzoate | Benzyl Alcohol, Benzoic Acid | Benzaldehyde, Catechol | Tricarboxylic Acid (TCA) Cycle |

Abiotic Degradation Processes

In addition to microbial action, abiotic factors in the environment can contribute to the degradation of this compound. These processes include photolysis and hydrolysis.